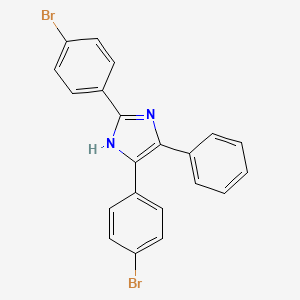
2,4-bis(4-bromophenyl)-5-phenyl-1H-imidazole
説明
2,4-bis(4-bromophenyl)-5-phenyl-1H-imidazole, commonly known as BBPI, is a heterocyclic organic compound used in scientific research. It belongs to the family of imidazoles which are widely used in medicinal chemistry. BBPI has gained significant attention in recent years due to its potential application in the treatment of various diseases.
作用機序
BBPI exerts its anticancer activity by inhibiting the proliferation and inducing apoptosis of cancer cells. It does so by targeting the microtubule network of the cells, which is essential for cell division. BBPI binds to the colchicine site on the microtubules and prevents their polymerization, leading to cell cycle arrest and apoptosis. BBPI also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
BBPI has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. It has been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. BBPI has also been shown to have antiangiogenic properties, which means it can inhibit the formation of new blood vessels that are essential for tumor growth.
実験室実験の利点と制限
BBPI has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It has a well-defined mechanism of action, which makes it an ideal tool for studying microtubules and their role in cell division. However, BBPI also has some limitations. It is not selective for cancer cells and can affect the microtubule network of normal cells as well. This can lead to toxicity and limit its clinical application. BBPI also has limited solubility in water, which can make it challenging to administer in vivo.
将来の方向性
BBPI has shown promising results in preclinical studies and has the potential to be developed into a novel anticancer agent. Future research should focus on improving its selectivity for cancer cells, developing more potent analogs, and studying its efficacy in combination with other chemotherapeutic agents. BBPI's anti-inflammatory and antioxidant properties also warrant further investigation for potential application in the treatment of inflammatory diseases.
科学的研究の応用
BBPI has been extensively studied for its potential application in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. BBPI has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
特性
IUPAC Name |
2,5-bis(4-bromophenyl)-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N2/c22-17-10-6-15(7-11-17)20-19(14-4-2-1-3-5-14)24-21(25-20)16-8-12-18(23)13-9-16/h1-13H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWROABAJVCYNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-trifluoro-1-(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)ethanone](/img/structure/B3855553.png)
![{2-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B3855557.png)
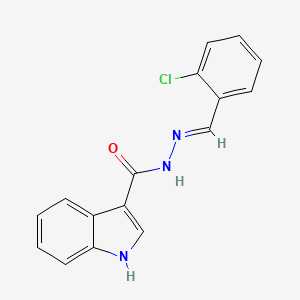
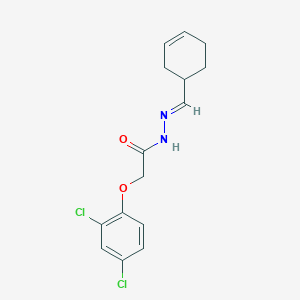
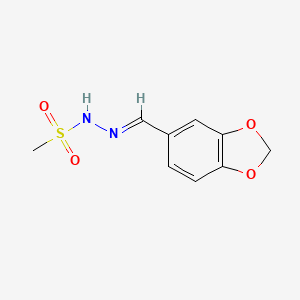
![5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B3855588.png)

![N-cyclopropyl-1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B3855594.png)
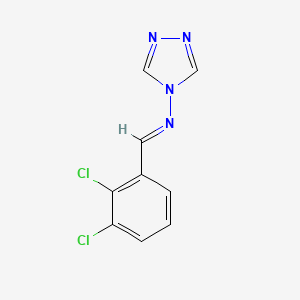
![N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3855617.png)

![[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B3855638.png)
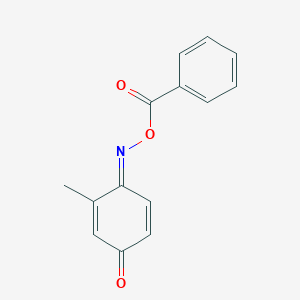
![3-fluoro-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B3855646.png)